molecular formula C19H16ClN5 B2732992 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896808-07-4

3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2732992
CAS No.: 896808-07-4
M. Wt: 349.82
InChI Key: HREVLIWZBBVYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a 4-chlorophenyl group at position 3, a methyl group at position 5, and a pyridin-2-ylmethylamine substituent at position 7 (Figure 1). tb) infections . Its structural features, including the electron-withdrawing 4-chlorophenyl group and the pyridine-containing side chain, contribute to its biological activity and metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREVLIWZBBVYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to a class of pyrazolo-pyrimidine derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H17_{17}ClN4_{4}
  • Molecular Weight : 344.81 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo-pyrimidine derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cell Line Studies :
    • MCF-7 (breast cancer) : The compound exhibited an IC50_{50} value of approximately 7.56 µg/mL, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
    • HepG2 (liver cancer) : Similar activity was noted with IC50_{50} values indicating effective inhibition of cell proliferation .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to increased caspase 9 activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammatory responses:

  • In vitro Studies : The compound inhibited the release of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo-pyrimidine derivatives is often influenced by their structural features.

Structural FeatureActivity Impact
Chlorophenyl Group Enhances lipophilicity and cellular uptake
Pyridinylmethyl Moiety Contributes to binding affinity with target proteins
Methyl Substituent Modulates electron density and steric hindrance

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of pyrazolo-pyrimidines, including our compound. The results indicated that modifications at the 5-position significantly enhanced anticancer activity against MCF-7 and HepG2 cell lines .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases .

Scientific Research Applications

Anti-Mycobacterial Activity

Recent research highlights the compound's effectiveness as an inhibitor of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its potency against tuberculosis. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL against M. tuberculosis in vitro .

Case Studies

  • Study 1 : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anti-mycobacterial activity. The most potent compounds demonstrated significant inhibition of ATP synthesis in M. smegmatis, a model organism for studying tuberculosis .
  • Study 2 : In vivo studies using mouse models showed that certain derivatives not only inhibited bacterial growth but also reduced lung inflammation associated with tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that it exhibits antiproliferative activity against cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.

Case Studies

  • Study 3 : A study evaluated the effects of this compound on HeLa cells and found that it induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity .
  • Study 4 : Another investigation demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in A549 cells, highlighting its potential as a chemotherapeutic agent .

Inhibition of NADPH Oxidase

The compound has been identified as a potential inhibitor of NADPH oxidase, an enzyme implicated in various inflammatory processes and diseases.

Case Studies

  • Study 5 : Research showed that derivatives of pyrazolo[1,5-a]pyrimidines could effectively inhibit NADPH oxidase activity, leading to reduced oxidative stress in cellular models . This suggests potential applications in treating conditions characterized by excessive oxidative damage.

Synthesis and Structure-Activity Relationships

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions starting from commercially available precursors. The optimization of synthetic routes has been crucial for developing analogs with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogues:

Variations at Position 3

The 3-position substituent significantly influences potency and selectivity.

  • 3-(4-Fluorophenyl) analogues : Compounds with a 4-fluorophenyl group at position 3 (e.g., 32 , 33 , 34 ) demonstrated superior anti-M. tb activity (MIC values < 0.1 μM) compared to the 4-chlorophenyl variant, likely due to enhanced electronegativity and improved target binding .
  • 3-(2-Methoxyphenyl) derivatives : Substitution with a 2-methoxyphenyl group (e.g., N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine ) reduced potency, suggesting steric hindrance or unfavorable electronic effects at this position .

Table 1: Impact of 3-Substituents on Anti-M. tb Activity

Compound 3-Substituent MIC (μM) Reference
Target compound 4-Chlorophenyl 0.5–1.0
3-(4-Fluorophenyl) analogue 4-Fluorophenyl < 0.1
3-(2-Methoxyphenyl) analogue 2-Methoxyphenyl > 10
Variations at Position 5

The 5-methyl group in the target compound is critical for balancing lipophilicity and metabolic stability.

  • 5-Aryl/heteroaryl substituents : Analogues with bulkier groups, such as 5-(p-tolyl) (33 ) or 5-(4-isopropylphenyl) (35 ), showed reduced microsomal stability (e.g., mouse liver microsomal half-life < 30 min) compared to the 5-methyl derivative (> 60 min) .
  • 5-Trifluoromethyl derivatives : Compounds like 3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibited improved metabolic stability but increased hERG channel liability, limiting therapeutic utility .

Table 2: Impact of 5-Substituents on Stability and hERG Activity

Compound 5-Substituent Microsomal Half-Life (min) hERG IC50 (μM) Reference
Target compound Methyl > 60 > 30
5-(4-Isopropylphenyl) 4-Isopropylphenyl < 30 > 30
5-Trifluoromethyl derivative Trifluoromethyl > 90 10
Variations at Position 7 (N-Substituent)

The pyridin-2-ylmethylamine group enhances solubility and target engagement.

  • Pyridine ring modifications : Derivatives with 6-methylpyridine (47 ) or 6-methoxypyridine (48 ) substituents showed comparable anti-M. tb activity (MIC ~0.2 μM) but improved aqueous solubility (> 50 μg/mL) versus the parent compound (~30 μg/mL) .
  • Morpholine-containing analogues : Compounds like 3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibited reduced potency (MIC > 5 μM), likely due to altered binding kinetics .

Table 3: Impact of 7-Substituents on Solubility and Potency

Compound 7-Substituent MIC (μM) Aqueous Solubility (μg/mL) Reference
Target compound Pyridin-2-ylmethylamine 0.5–1.0 30
6-Methylpyridine derivative 6-Methylpyridin-2-ylmethyl 0.2 55
Morpholine derivative 3-Morpholinopropyl > 5 10
Core Structure Modifications

Replacing the pyrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (e.g., N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ) resulted in loss of anti-M. tb activity, underscoring the importance of the pyrazole ring for target binding .

Key Research Findings

Anti-Mycobacterial Activity : The target compound’s moderate MIC (0.5–1.0 μM) is attributed to its balanced substituent profile, though 4-fluorophenyl analogues remain superior .

Metabolic Stability : The 5-methyl group and pyridin-2-ylmethylamine side chain contribute to a human liver microsomal half-life > 60 min, favorable for in vivo efficacy .

Safety Profile : Low hERG liability (IC50 > 30 μM) reduces cardiac toxicity risks compared to trifluoromethyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology :

  • Step 1 : Construct the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or nitriles under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and dioxane/water solvent at 80–90°C .
  • Step 3 : Functionalize the 7-amino position with pyridin-2-ylmethyl via nucleophilic substitution or reductive amination. Use NaBH₃CN or HATU coupling agents in DCM/MeOH .
  • Key Parameters :
ParameterOptimal ConditionYield Improvement Strategy
Temperature (Step 2)85°CMicrowave-assisted synthesis
Catalyst (Step 2)Pd(PPh₃)₄ (5 mol%)Switch to PdCl₂(dppf) for steric substrates
PurificationColumn chromatography (SiO₂)Gradient elution (hexane/EtOAc)

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., pyridin-2-ylmethyl NH at δ 8.2–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. Example: C₁₉H₁₇ClN₆ requires 380.1154 .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyrazolo-pyrimidine ring puckering) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • 4-Chlorophenyl Group : Enhances lipophilicity (logP ↑) and target binding (e.g., kinase inhibition) vs. 4-fluorophenyl (weaker π-π stacking) .
  • Pyridin-2-ylmethyl vs. Benzyl : Pyridine’s Lewis basicity improves solubility (aqueous solubility ↑ 30%) and hydrogen bonding to Asp/Glu residues in enzyme pockets .
  • Data Table :
SubstituentIC₅₀ (μM) vs. Target XSolubility (μg/mL)
4-Cl0.12 ± 0.0312.5
4-F0.45 ± 0.118.7
Pyridin-2-ylmethyl0.09 ± 0.0215.2
Benzyl0.31 ± 0.085.9
  • Contradiction Note : Some studies report conflicting IC₅₀ values for 4-Cl derivatives (e.g., 0.12 μM vs. 0.27 μM in vs. ). Resolution requires standardized assay protocols (e.g., ATP concentration, incubation time).

Q. What strategies resolve low bioavailability in preclinical models?

  • Approaches :

  • Prodrug Design : Phosphonate esterification of the pyrimidine NH group increases intestinal absorption (Cmax ↑ 2.5× in rat PK studies) .
  • Nanoparticle Formulation : PEG-PLGA encapsulation improves plasma half-life from 2.1 h to 6.8 h .
  • Metabolic Stability : Replace methyl with CF₃ at C5 to reduce CYP3A4-mediated oxidation (t₁/₂ ↑ from 1.3 h to 4.7 h) .

Q. How to address contradictory data on off-target effects?

  • Methodology :

  • Selectivity Profiling : Use kinome-wide screening (e.g., DiscoverX) to identify off-target kinases. Example: 3/4-Cl derivatives inhibit FLT3 (IC₅₀ = 0.15 μM) but also CSF1R (IC₅₀ = 1.2 μM) .
  • Computational Docking : Compare binding modes with hERG (cardiotoxicity risk) vs. target kinase. Pyridin-2-ylmethyl reduces hERG affinity (ΔG = −8.2 kcal/mol vs. −10.5 kcal/mol for benzyl) .

Data Interpretation & Validation

Q. What validation steps ensure reproducibility in biological assays?

  • Checklist :

  • Positive Controls : Include staurosporine (kinase inhibition) or tamoxifen (apoptosis) in dose-response curves.
  • Counter-Screens : Test against HEK293T (non-target cells) to exclude cytotoxicity .
  • Orthogonal Assays : Confirm enzyme inhibition with SPR (e.g., KD vs. IC₅₀ correlation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.